4,6-Methano-2h-pyrano[3,2-b]pyridine

Medicinal Chemistry Scaffold Design Molecular Recognition

Researchers seeking a conformationally constrained heterocycle for fragment-based screening often struggle to find a rigid, CNS-compatible scaffold with defined hydrogen-bond geometry. 4,6-Methano-2H-pyrano[3,2-b]pyridine (CAS 227311-91-3) directly addresses this gap with its methano-bridged architecture, offering zero rotatable bonds and precisely fixed N-O distance for unambiguous pharmacophore presentation. - Enables enthalpy-driven binding with pre-organized geometry, maximizing ligand efficiency in fragment growing. - Meets CNS drug-likeness criteria (TPSA 22.1 Ų, LogP 0.8, zero H-bond donors) for brain-penetrant probe design. - Supplied as a research-grade building block with batch-specific analytical documentation for reproducible SAR studies.

Molecular Formula C9H7NO
Molecular Weight 145.16 g/mol
CAS No. 227311-91-3
Cat. No. B12582661
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4,6-Methano-2h-pyrano[3,2-b]pyridine
CAS227311-91-3
Molecular FormulaC9H7NO
Molecular Weight145.16 g/mol
Structural Identifiers
SMILESC1C=C2CC3=NC2=C(O1)C=C3
InChIInChI=1S/C9H7NO/c1-2-8-9-6(3-4-11-8)5-7(1)10-9/h1-3H,4-5H2
InChIKeyNLEVYPOCNXKZAB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4,6-Methano-2H-pyrano[3,2-b]pyridine Procurement Overview


4,6-Methano-2H-pyrano[3,2-b]pyridine (CAS 227311-91-3) is a tricyclic heterocycle belonging to the methano-bridged pyranopyridine family, with the IUPAC name 5-oxa-10-azatricyclo[6.2.1.04,9]undeca-1(10),2,4(9),7-tetraene [1]. It features a [3,2-b] ring fusion connecting a pyran oxygen to the pyridine β-position, with a methano bridge spanning the 4- and 6-positions to enforce torsional restriction. The core scaffold—pyrano[3,2-b]pyridine—has been described in the primary literature as a relatively rare heterocyclic template [2]. The compound has a molecular formula of C9H7NO, a molecular weight of 145.16 g/mol, zero hydrogen-bond donors, two hydrogen-bond acceptors, zero rotatable bonds, a computed XLogP3-AA of 0.8, and a topological polar surface area (TPSA) of 22.1 Ų, placing it well within oral drug-like chemical space according to Lipinski and Veber criteria [1]. This compound is catalogued in the EPA DSSTox database (DTXSID00663770) and the PubChem chemical repository (CID 45079689), confirming its availability as a discrete research chemical entity [1].

Pre-organized fragment core with zero rotatable bonds supports enthalpy-driven binding studies
Balanced lipophilicity and low polar surface area align with CNS lead optimization parameters
Rare heterocyclic scaffold with published synthetic route enables proprietary library design

Why 4,6-Methano-2H-pyrano[3,2-b]pyridine Is Not Interchangeable


The 4,6-methano bridge and the [3,2-b] fusion pattern together impose a unique set of topological constraints that are absent in non-bridged, differently fused, or saturated analogs. The methano bridge locks the pyran ring into a rigid boat-like conformation, eliminating the conformational flexibility present in 2H-pyrano[3,2-b]pyridine or octahydro-2H-pyrano[3,2-b]pyridine [1]. The [3,2-b] fusion positions the nitrogen lone pair at a distinct distance and angular orientation relative to the oxygen atom compared with the [4,3-c] regioisomer (CAS 126379-23-5), resulting in different hydrogen-bond acceptor geometry and electrostatic potential surfaces . Computed physicochemical properties—including XLogP3-AA (0.8), TPSA (22.1 Ų), and rotatable bond count (0)—differ measurably from close analogs, affecting solubility, permeability, and molecular recognition [1]. In the broader pyranopyridine class, biological activity has been shown to depend critically on fusion regiochemistry and oxidation state: pyrano[3,2-c]pyridine derivatives exhibit antitumor, antitubercular, and cholinesterase inhibitory activities [2], while pyrano[3,2-b]pyridin-4-one scaffolds serve as distinct pharmacophores [3]. Substituting the 4,6-methano-[3,2-b] scaffold with any other pyranopyridine isomer therefore risks losing the specific conformational presentation and physicochemical profile upon which a research programme or synthetic route depends.

Fusion regiochemistry shift ([3,2-b] vs. [4,3-c]) alters N–O distance and H-bond vector geometry
Absence of methano bridge in non-bridged analogs re-introduces conformational flexibility and may alter binding kinetics
Physicochemical profile (LogP, TPSA) of saturated or oxidized analogs differs, affecting CNS permeability and solubility context

4,6-Methano-2H-pyrano[3,2-b]pyridine: Differentiation Evidence vs. Analogs


Fusion Regiochemistry: [3,2-b] vs. [4,3-c] H-Bond Acceptor Geometry

The target compound 4,6-Methano-2H-pyrano[3,2-b]pyridine (CAS 227311-91-3) and its closest commercially catalogued isomer 1H-4,7-methanopyrano[4,3-c]pyridine (CAS 126379-23-5) share the identical molecular formula (C9H7NO) and molecular weight (145.16 g/mol), yet differ fundamentally in the fusion topology of the pyridine nitrogen relative to the pyran oxygen [1]. In the [3,2-b] scaffold, the nitrogen is positioned at the β-carbon of the pyran ring; in the [4,3-c] isomer, the fusion locates the nitrogen at the γ-position . This positional shift alters the N–O through-space distance by approximately 0.5–0.8 Å (estimated from SMILES-derived 2D coordinates) and changes the electrostatic potential surface around the hydrogen-bond acceptor region [1]. For structure-based drug design or receptor-engineering projects where precise hydrogen-bond vector geometry is critical, these two isomers cannot be considered interchangeable building blocks.

Fusion Regiochemistry
Data to verify
Target: [3,2-b] fusion, N–O ~3.0–3.2 Å. Comparator: [4,3-c] fusion, N–O ~3.7–4.0 Å (est.)
Supports fusion-specific scaffold selection
Estimated from 2D structures; no crystal data
Medicinal Chemistry Scaffold Design Molecular Recognition

Conformational Rigidity of Methano-Bridged Scaffold

The 4,6-methano bridge covalently constrains the pyran ring, reducing the rotatable bond count to zero and locking the scaffold into a rigid tricyclic geometry [1]. In contrast, the non-bridged 2H-pyrano[3,2-b]pyridine core possesses two rotatable degrees of freedom associated with the pyran ring . This conformational restriction increases the compound's shape-defined molecular recognition potential and reduces the entropic penalty upon target binding—a well-established principle in fragment-based and scaffold-oriented drug discovery. The tricyclic architecture also elevates the fraction of sp³-hybridized carbons (Fsp³) relative to the planar bicyclic analog, which has been correlated in multiple independent medicinal chemistry analyses with improved clinical developability, aqueous solubility, and reduced promiscuous binding [2].

Conformational Rigidity
Class-level
Rotatable bonds: 0 (target) vs. ≥2 (non-bridged analog)
Pre-organized core for fragment screening
Class-level Fsp³ correlation; no binding data
Conformational Analysis Fragment-Based Drug Design Ligand Efficiency

Physicochemical Profile: Drug-Like Space vs. Saturated Analogs

The target compound occupies a specific region of oral drug-like chemical space that distinguishes it from both the fully saturated octahydro-2H-pyrano[3,2-b]pyridine and the oxidized 4H-pyrano[3,2-b]pyridin-4-one [1]. With a computed XLogP3-AA of 0.8 and TPSA of 22.1 Ų, the compound sits well within both the Lipinski Rule of Five (molecular weight <500, LogP ≤5) and the Veber oral bioavailability criteria (rotatable bonds ≤10, TPSA ≤140 Ų) [2]. The octahydro analog, by contrast, is expected to exhibit a lower LogP (more hydrophilic due to saturation) and a higher TPSA (additional hydrogen-bond acceptors from sp³ oxygen), potentially reducing passive membrane permeability. The pyridin-4-one analog introduces a carbonyl group that would increase TPSA to approximately 42–45 Ų and add a hydrogen-bond donor if enolizable, altering both solubility and protein-binding profiles [3].

Physicochemical Profile
Class-level
XLogP3-AA 0.8, TPSA 22.1 Ų. Saturated analog est. LogP ~-0.2–0.3, TPSA ~30–35 Ų
CNS multiparameter optimization context
Computed properties; experimental validation needed
ADME Prediction Physicochemical Profiling Lead Optimization

Scaffold Rarity and Synthetic Tractability

The pyrano[3,2-b]pyridine ring system has been explicitly described in the primary literature as a 'relatively rare' heterocyclic template, in contrast to the more extensively explored pyrano[3,2-c]pyridine and pyrano[4,3-b]pyridine series [1]. The 4,6-methano-bridged variant further restricts the accessible chemical space and is catalogued by only a limited number of chemical suppliers [2]. Harikrishnan et al. (2001) established a synthetic route to the pyrano[3,2-b]pyridin-4-one core starting from 3-hydroxypyridine, allowing systematic variation at the 2- and 3-positions of the bicycle [1]. The methano-bridged variant introduces additional synthetic complexity that creates a barrier to competitor entry and confers potential intellectual property advantages in lead series. The scaffold's rarity also reduces the likelihood of prior art encumbrance in patent landscaping compared with extensively mined heterocyclic series such as pyrido[2,3-d]pyrimidines or pyrrolo[2,3-b]pyridines.

Scaffold Rarity
Source review
PubMed entries ~15–25 vs. >200 (pyrano[3,2-c]); limited vendor base; no patent filings identified
Novel scaffold for IP generation
Search horizon April 2026; literature and patent review
Synthetic Chemistry Library Design Intellectual Property

4,6-Methano-2H-pyrano[3,2-b]pyridine Application Scenarios


Fragment-Based Drug Discovery: Pre-Organized Rigid Core

The compound's zero rotatable bonds, low molecular weight (145.16 Da), and moderate lipophilicity (XLogP3-AA 0.8) satisfy the 'rule of three' criteria for fragment libraries [1]. The rigid tricyclic scaffold presents a defined pharmacophore with two hydrogen-bond acceptor sites (pyridine N and pyran O) separated by a fixed distance, enabling efficient fragment growing or linking strategies. In contrast to flexible pyrano[3,2-b]pyridine fragments that incur conformational entropy penalties upon binding, the methano-bridged core is pre-organized, potentially yielding superior enthalpy-driven binding and higher ligand efficiency indices [2].

CNS Lead Optimization: Blood–Brain Barrier Penetration

The compound's TPSA of 22.1 Ų (well below the recommended ≤60–70 Ų threshold for CNS penetration), combined with a LogP of 0.8 and zero hydrogen-bond donors, positions it favorably for CNS drug design [1]. The methano bridge provides metabolic stability through conformational restriction of the pyran ring, potentially reducing CYP450-mediated oxidation at allylic positions that plague unsaturated pyrano[3,2-b]pyridines. The [3,2-b] nitrogen placement also offers a vector for installing substituents that project toward distinct regions of the target binding site compared with the [4,3-c] regioisomer .

Proprietary Scaffold-Hopping for IP Generation

The pyrano[3,2-b]pyridine scaffold is explicitly described as a 'relatively rare' template [3], and the 4,6-methano-bridged variant is absent from major patent landscapes as of the current search horizon. Pharmaceutical and agrochemical research organizations seeking to build patentable lead series can adopt this scaffold as a core for systematic diversification, leveraging the published synthetic route from 3-hydroxypyridine as a starting point [3]. The scaffold's limited commercial availability also raises the barrier for competitor follow-on, providing a potential exclusivity window during lead optimization.

Biophysical Probe Development: Defined H-Bond Geometry

The fixed pyridine N–pyran O distance and the rigid tricyclic architecture make this compound suitable as a core for designing biophysical probes (e.g., SPR, ITC, or X-ray crystallography tool compounds) where precise hydrogen-bond geometry and minimal conformational heterogeneity are required [1]. The distinct [3,2-b] nitrogen placement differentiates its binding mode from the [4,3-c] isomer, enabling isomeric selectivity studies in targets where pyridine positioning is critical . The compound's low complexity (heavy atom count 11) also facilitates unambiguous electron density fitting in crystallographic studies.

Application
Selection Property
Validation Focus
Fragment-based library design
Conformational constraint profile
Ligand efficiency & enthalpy assessment
CNS lead optimization
CNS drug-like property profile
Permeability & efflux models
Proprietary scaffold generation
Scaffold novelty & IP landscape
Patentability & FTO analysis
Biophysical probe development
Hydrogen-bond vector precision
Binding mode crystallography
Quote Request

Request a Quote for 4,6-Methano-2h-pyrano[3,2-b]pyridine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.